molecular formula C7H9N3O B13096744 3-Ethylpyrazine-2-carboxamide

3-Ethylpyrazine-2-carboxamide

Cat. No.: B13096744
M. Wt: 151.17 g/mol
InChI Key: RMPQHYUEGIDFHG-UHFFFAOYSA-N
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Description

3-Ethylpyrazine-2-carboxamide is a heterocyclic organic compound that belongs to the pyrazine family This compound is characterized by the presence of an ethyl group at the third position and a carboxamide group at the second position of the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylpyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with ethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow chemistry techniques. This method allows for the efficient and controlled synthesis of the compound, ensuring high purity and yield. The use of automated flow systems also minimizes the risk of contamination and reduces the overall production time .

Chemical Reactions Analysis

Types of Reactions: 3-Ethylpyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazine-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

Mechanism of Action

The mechanism of action of 3-ethylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and proteins involved in microbial cell wall synthesis and metabolic pathways.

    Pathways Involved: It inhibits the activity of key enzymes, leading to the disruption of essential cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

3-Ethylpyrazine-2-carboxamide can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

3-ethylpyrazine-2-carboxamide

InChI

InChI=1S/C7H9N3O/c1-2-5-6(7(8)11)10-4-3-9-5/h3-4H,2H2,1H3,(H2,8,11)

InChI Key

RMPQHYUEGIDFHG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN=C1C(=O)N

Origin of Product

United States

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